2-[3-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one
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Overview
Description
Polygalaxanthone XI is a xanthone glycoside isolated from the roots of Polygala tenuifolia, a plant commonly used in traditional Chinese medicine. This compound is known for its potential therapeutic properties, including expectorant and psychostabilizing effects .
Preparation Methods
Polygalaxanthone XI is typically isolated from the cortex of Polygala tenuifolia. The isolation process involves drying the roots or root bark, followed by extraction using solvents such as methanol or ethanol. The extract is then subjected to chromatographic techniques, including high-performance liquid chromatography (HPLC), to purify the compound .
Chemical Reactions Analysis
Polygalaxanthone XI undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves nucleophilic substitution using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Polygalaxanthone XI has a wide range of scientific research applications:
Chemistry: It is used as a standard in the quality control of crude drugs.
Biology: The compound is studied for its potential neuroprotective effects, including antioxidant and anti-inflammatory properties.
Medicine: Polygalaxanthone XI is investigated for its potential use in treating neurological disorders such as anxiety, depression, and Alzheimer’s disease.
Industry: It is used in the development of herbal medicines and dietary supplements .
Mechanism of Action
Polygalaxanthone XI exerts its effects through multiple mechanisms:
Antioxidant Effects: It reduces oxidative stress by scavenging free radicals.
Anti-inflammatory Effects: The compound inhibits the production of pro-inflammatory cytokines.
Neurogenesis and Neuronal Plasticity: It promotes the growth and differentiation of neural cells.
Regulation of Neurotransmitter Release: Polygalaxanthone XI modulates the release of neurotransmitters such as dopamine and serotonin
Comparison with Similar Compounds
Polygalaxanthone XI is structurally similar to other xanthone glycosides, such as Polygalaxanthone III. Both compounds share the same xanthone moiety but differ in the connecting position of glucose to apiose. This structural difference can result in variations in their bioactivity and pharmacological properties .
Similar Compounds
Polygalaxanthone III: Another xanthone glycoside isolated from Polygala tenuifolia.
Tenuifolioside A: A related compound with similar therapeutic properties.
Polygalaxanthone XI stands out due to its unique structural features and diverse range of bioactivities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C25H28O15 |
---|---|
Molecular Weight |
568.5 g/mol |
IUPAC Name |
2-[3-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one |
InChI |
InChI=1S/C25H28O15/c1-36-12-2-8-11(3-9(12)28)38-13-4-10(29)15(19(32)16(13)17(8)30)21-22(20(33)18(31)14(5-26)39-21)40-24-23(34)25(35,6-27)7-37-24/h2-4,14,18,20-24,26-29,31-35H,5-7H2,1H3 |
InChI Key |
GTRLQDJSEMBQNI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)OC5C(C(CO5)(CO)O)O)O)O |
Origin of Product |
United States |
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